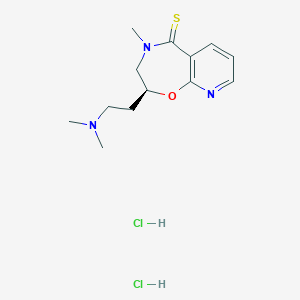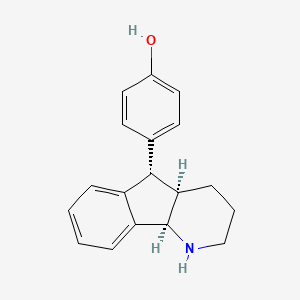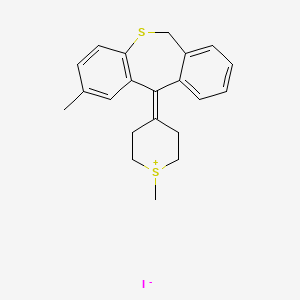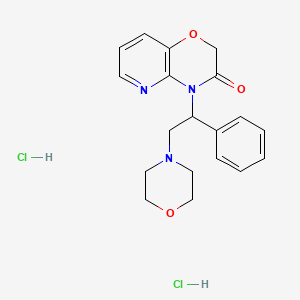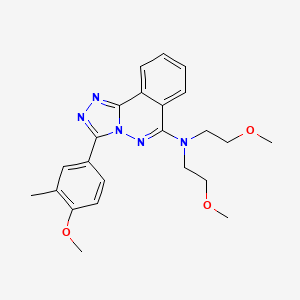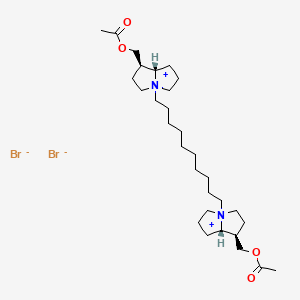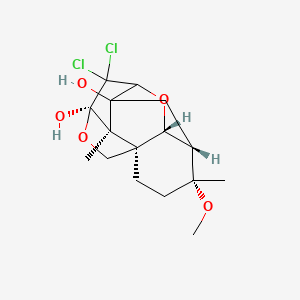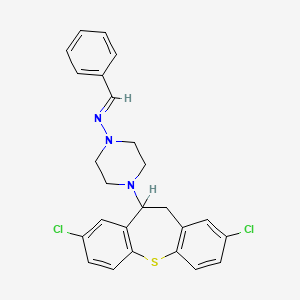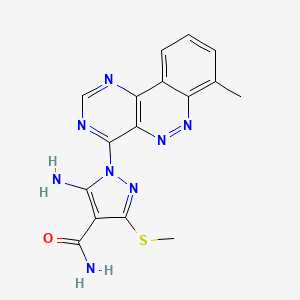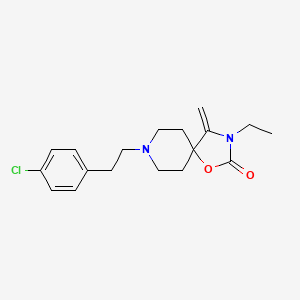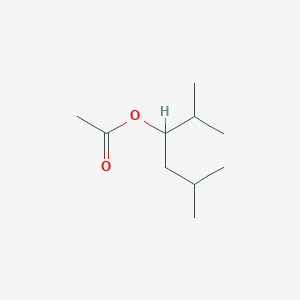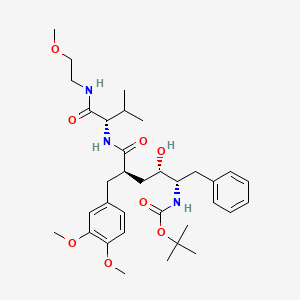
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a propanamide backbone, a tert-butylamino group, and a trimethylphenyl group, making it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves the following steps:
Formation of the Propanamide Backbone: This can be achieved through the reaction of propanoic acid with ammonia or an amine under controlled conditions.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via nucleophilic substitution reactions using tert-butylamine.
Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be attached through Friedel-Crafts alkylation reactions using trimethylbenzene and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Wissenschaftliche Forschungsanwendungen
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, N-(2,4,6-trimethylphenyl)-: Lacks the tert-butylamino group.
Propanamide, 3-amino-N-(2,4,6-trimethylphenyl)-: Contains an amino group instead of the tert-butylamino group.
Propanamide, 3-((1,1-dimethylethyl)amino)-N-phenyl-: Lacks the trimethylphenyl group.
Uniqueness
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to the presence of both the tert-butylamino and trimethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
121513-26-6 |
|---|---|
Molekularformel |
C16H27ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
3-(tert-butylamino)-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-11-9-12(2)15(13(3)10-11)18-14(19)7-8-17-16(4,5)6;/h9-10,17H,7-8H2,1-6H3,(H,18,19);1H |
InChI-Schlüssel |
NIDPNFGFEYRWGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCNC(C)(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


